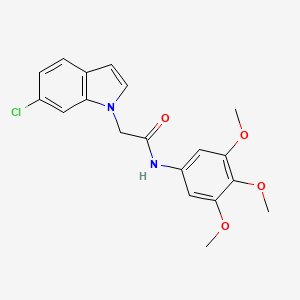methanone](/img/structure/B11141365.png)
[5-fluoro-2-(1H-tetrazol-1-yl)phenyl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a combination of fluorinated phenyl, tetrazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated phenyl and tetrazole intermediates, followed by their coupling with the indole derivative.
-
Preparation of 5-fluoro-2-(1H-tetrazol-1-yl)phenyl intermediate
Starting materials: 5-fluoro-2-nitroaniline and sodium azide.
Reaction conditions: The nitro group is reduced to an amine, which is then converted to the tetrazole via cyclization with sodium azide under acidic conditions.
-
Preparation of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole intermediate
Starting materials: Indole and appropriate aldehydes or ketones.
Reaction conditions: The indole undergoes a Pictet-Spengler reaction to form the tetrahydroindole structure.
-
Coupling reaction
Reagents: The two intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities within the molecule.
Substitution: The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while substitution on the phenyl ring can introduce various functional groups such as halogens or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. The presence of the tetrazole and indole moieties suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific molecular targets in the body.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for creating products with specific biological or chemical activities.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole moiety can mimic carboxylate groups, allowing the compound to inhibit enzymes by binding to their active sites. The indole moiety can interact with various receptors or DNA, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone: Similar structure but lacks the tetrahydroindole ring.
5-chloro-2-(1H-tetrazol-1-yl)phenylmethanone: Chlorine substituent instead of fluorine.
5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone: Pyrrolo[2,3-b]pyridine ring instead of tetrahydroindole.
Uniqueness
The uniqueness of 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone lies in its combination of fluorinated phenyl, tetrazole, and tetrahydroindole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H15FN6O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[5-fluoro-2-(tetrazol-1-yl)phenyl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C19H15FN6O/c20-12-5-6-18(26-11-21-23-24-26)14(9-12)19(27)25-8-7-17-15(10-25)13-3-1-2-4-16(13)22-17/h1-6,9,11,22H,7-8,10H2 |
InChI Key |
JXDNEOBPPAZANM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=C(C=CC(=C4)F)N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11141285.png)
![N-(pyridin-3-ylmethyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11141288.png)
![4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B11141289.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11141292.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11141308.png)
![methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate](/img/structure/B11141321.png)
![(2E)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11141326.png)

![2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11141331.png)
![1-(3-{(E)-2-cyano-2-[(4-methylphenyl)sulfonyl]ethenyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11141335.png)
![3,6-dichloro-N-[4-(ethenylsulfonyl)-3-methoxyphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11141340.png)
![7-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B11141344.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141347.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11141355.png)
